3-Cyano-2-hydroxybenzenesulfonamide
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Overview
Description
3-Cyano-2-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C7H6N2O3S and a molecular weight of 198.20 g/mol . This compound is characterized by the presence of a cyano group (-CN), a hydroxyl group (-OH), and a sulfonamide group (-SO2NH2) attached to a benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-2-hydroxybenzenesulfonamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of these amines with methyl cyanoacetate without solvent at room temperature, which yields the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-Cyano-2-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyano-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of carbonic anhydrases by forming a coordination bond with the zinc ion in the enzyme’s active site . This interaction disrupts the enzyme’s function, leading to its inhibitory effects.
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide compound with antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness: 3-Cyano-2-hydroxybenzenesulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to inhibit carbonic anhydrases sets it apart from other sulfonamide compounds .
Properties
Molecular Formula |
C7H6N2O3S |
---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
3-cyano-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C7H6N2O3S/c8-4-5-2-1-3-6(7(5)10)13(9,11)12/h1-3,10H,(H2,9,11,12) |
InChI Key |
FILOMTLMRRTHOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)O)C#N |
Origin of Product |
United States |
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